An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethoxymethyl-benzoic Acid
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethoxymethyl-benzoic Acid
Abstract
4-Ethoxymethyl-benzoic acid, a para-substituted benzoic acid derivative, is a versatile building block in organic synthesis with emerging applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity profile, and potential applications. By synthesizing data from computational models and experimental results of analogous compounds, this document serves as a vital resource for researchers, scientists, and professionals in drug development, offering insights into the strategic utilization of this compound in complex molecular design and synthesis.
Introduction
4-Ethoxymethyl-benzoic acid (CAS No. 146781-28-4) belongs to the family of aromatic carboxylic acids, characterized by a benzoic acid core functionalized with an ethoxymethyl group at the para-position.[1][2] This structural motif, combining a carboxylic acid handle for amide bond formation and other derivatizations with a flexible ether linkage, makes it an attractive intermediate in the synthesis of complex organic molecules. The ethoxymethyl group can influence the molecule's lipophilicity and conformational flexibility, properties of significant interest in the design of bioactive compounds and functional materials.[2] This guide aims to provide a detailed technical overview of 4-ethoxymethyl-benzoic acid, grounded in established chemical principles and supported by available data, to facilitate its application in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. While experimental data for 4-ethoxymethyl-benzoic acid is not extensively reported, a combination of predicted data and experimental values for closely related analogs provides a reliable profile.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-(Ethoxymethyl)benzoic acid | [1] |
| CAS Number | 146781-28-4 | [1] |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.20 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | [2] |
Synthesis of 4-Ethoxymethyl-benzoic Acid
Representative Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from the synthesis of 4-methoxymethylbenzoic acid and is expected to yield 4-ethoxymethyl-benzoic acid with high efficiency.[3] The reaction proceeds via an SN2 mechanism.
Reaction Scheme:
Caption: Synthetic pathway for 4-Ethoxymethyl-benzoic acid.
Experimental Protocol:
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Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Initiation: To the freshly prepared sodium ethoxide solution, add 4-(bromomethyl)benzoic acid (1.0 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Acidification: Acidify the aqueous solution with dilute hydrochloric acid (e.g., 1 M HCl) until a precipitate is formed (pH ~2-3).
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-ethoxymethyl-benzoic acid.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity assessment of a chemical compound. While experimental spectra for 4-ethoxymethyl-benzoic acid are not publicly available, predicted data and spectra of analogous compounds can serve as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxymethyl group, and the carboxylic acid proton. The aromatic protons would likely appear as two doublets in the region of 7.5-8.1 ppm. The methylene protons of the ethoxymethyl group would be a singlet around 4.5 ppm, the methylene protons of the ethyl group a quartet around 3.6 ppm, and the methyl protons a triplet around 1.2 ppm. The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon (~170 ppm), the aromatic carbons (120-140 ppm), the methylene carbon of the ethoxymethyl group (~70 ppm), the methylene carbon of the ethyl group (~65 ppm), and the methyl carbon (~15 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 4-ethoxymethyl-benzoic acid is predicted to exhibit the following characteristic absorption bands:
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A broad O-H stretch from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
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A strong C=O stretch from the carboxylic acid group around 1700 cm⁻¹.
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C-O stretching bands for the ether linkage in the region of 1050-1150 cm⁻¹.
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C-H stretching and bending vibrations for the aromatic ring and the alkyl chain.
Reactivity and Applications
4-Ethoxymethyl-benzoic acid is a bifunctional molecule, with the reactivity of both a carboxylic acid and an ether. This dual functionality makes it a valuable intermediate in the synthesis of a variety of more complex molecules for applications in medicinal chemistry and materials science.
Reactivity Profile
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Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the corresponding acid chloride. These reactions provide a means to incorporate the 4-ethoxymethylphenyl group into larger molecular scaffolds.[4]
-
Ether Linkage: The ethoxymethyl ether is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions.
Applications in Drug Discovery
Benzoic acid derivatives are prevalent in medicinal chemistry, serving as scaffolds for the development of new therapeutic agents.[4] The ethoxymethyl group in 4-ethoxymethyl-benzoic acid can modulate the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. While specific examples for the ethoxymethyl derivative are not widely published, the closely related 4-ethoxybenzoic acid has been shown to inhibit Staphylococcus aureus biofilm formation, suggesting potential applications in the development of novel antibacterial agents.[5]
Applications in Materials Science
Aromatic carboxylic acids are important monomers in the synthesis of specialty polymers.[4] The incorporation of 4-ethoxymethyl-benzoic acid into polymer chains, such as polyesters and polyamides, can impart desirable properties like thermal stability and modified solubility. Its structural analog, 4-(hydroxymethyl)benzoic acid, is utilized in creating specialty polymers with improved mechanical properties for applications in coatings and adhesives.[4]
Safety and Handling
4-Ethoxymethyl-benzoic acid is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product.[6][7]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[7]
Conclusion
4-Ethoxymethyl-benzoic acid is a valuable and versatile building block for organic synthesis. While comprehensive experimental data for this specific compound is limited, this guide provides a thorough overview of its properties, synthesis, and potential applications based on a combination of predicted data and experimental findings for closely related analogs. As research in medicinal chemistry and materials science continues to advance, the utility of functionalized building blocks like 4-ethoxymethyl-benzoic acid is expected to grow, making this a compound of increasing interest to the scientific community.
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